3-(2-Ethoxybenzyl)azetidine
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Overview
Description
3-(2-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 3-(2-Ethoxybenzyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and involves the matching of frontier molecular orbital energies of the reactants to promote reactivity . Another method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents such as peroxides or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Cycloaddition: The aza Paternò–Büchi reaction is a notable example of a cycloaddition reaction involving azetidines.
Scientific Research Applications
3-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxybenzyl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to undergo ring-opening reactions, which can interact with various biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Ethoxybenzyl)azetidine can be compared to other azetidines and nitrogen-containing heterocycles:
Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Piperidines are six-membered nitrogen-containing rings commonly found in natural products and pharmaceuticals.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)7-10-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 |
InChI Key |
QITDJEBNURHJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2CNC2 |
Origin of Product |
United States |
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